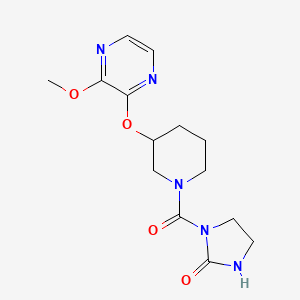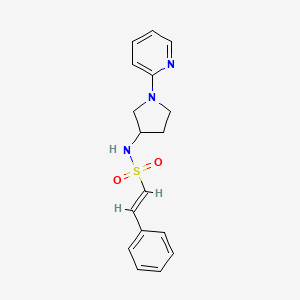
(E)-2-fenil-N-(1-(piridin-2-il)pirrolidin-3-il)etenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide is an organic compound that features a combination of aromatic and heterocyclic structures
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.
Medicine
In medicinal chemistry, this compound can be modified to enhance its pharmacokinetic and pharmacodynamic properties. It may serve as a lead compound for the development of new drugs.
Industry
In the material science industry, (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide can be used in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may interact with the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a pyridine derivative, the pyrrolidine ring can be formed through a cyclization reaction.
Introduction of the Ethenesulfonamide Group: The ethenesulfonamide group can be introduced via a sulfonation reaction, followed by the addition of an ethenyl group.
Coupling with Phenyl Group: The final step involves coupling the phenyl group to the pyrrolidine ring through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfonamide group to an ethylsulfonamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)pyrrolidine derivatives: These compounds share the pyrrolidine and pyridine structures but differ in their substituents.
Ethenesulfonamide derivatives: Compounds with the ethenesulfonamide group but different aromatic or heterocyclic groups.
Uniqueness
(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide is unique due to its combination of a phenyl group, a pyrrolidine ring, and a pyridine ring, along with the ethenesulfonamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
(E)-2-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-23(22,13-10-15-6-2-1-3-7-15)19-16-9-12-20(14-16)17-8-4-5-11-18-17/h1-8,10-11,13,16,19H,9,12,14H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWBNWUEIRIIQU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2447371.png)

![3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea](/img/structure/B2447373.png)
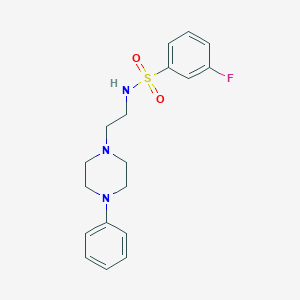

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2447376.png)
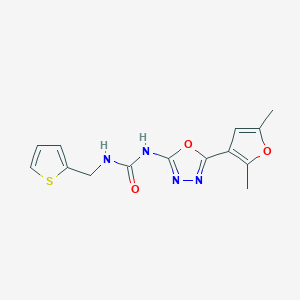
![1-[(3-fluorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2447380.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2447384.png)
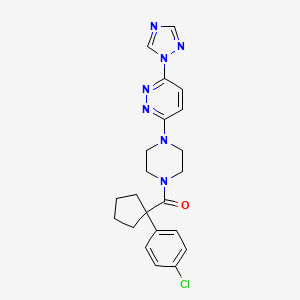
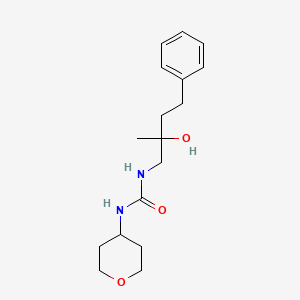
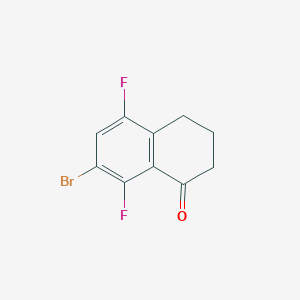
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2447392.png)
